1-Fluoro-4-(1-isocyanatocyclobutyl)benzene
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Overview
Description
1-Fluoro-4-(1-isocyanatocyclobutyl)benzene is an organic compound with the molecular formula C11H10FNO. It consists of a benzene ring substituted with a fluoro group and an isocyanatocyclobutyl group.
Preparation Methods
The synthesis of 1-Fluoro-4-(1-isocyanatocyclobutyl)benzene typically involves the reaction of 1-fluoro-4-(1-aminocyclobutyl)benzene with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Fluoro-4-(1-isocyanatocyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. Major products formed from these reactions include substituted benzene derivatives, ureas, and carbamates.
Scientific Research Applications
1-Fluoro-4-(1-isocyanatocyclobutyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of isocyanate groups with biological molecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-isocyanatocyclobutyl)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
1-Fluoro-4-(1-isocyanatocyclobutyl)benzene can be compared with other similar compounds such as:
- 1-Fluoro-4-(isocyanomethyl)benzene
- 1-Fluoro-4-isocyanobenzene
- 1-Isocyano-3-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position and nature of the isocyanate group. The uniqueness of this compound lies in the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-fluoro-4-(1-isocyanatocyclobutyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-4-2-9(3-5-10)11(13-8-14)6-1-7-11/h2-5H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDQTOQGGKURHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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